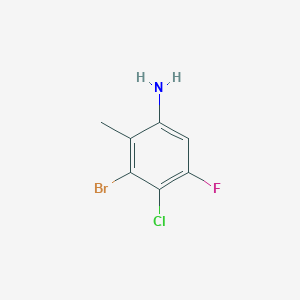
3-Bromo-4-chloro-5-fluoro-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-5-fluoro-2-methylaniline is an aromatic amine compound with the molecular formula C7H6BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, fluorine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine. Subsequent halogenation steps introduce the bromine, chlorine, and fluorine substituents. For example, starting from 2-methylaniline, nitration can be performed to introduce a nitro group, which is then reduced to an amine. Halogenation reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
3-Bromo-4-chloro-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing halogen groups makes the aromatic ring less reactive towards electrophiles, but substitution reactions can still occur under specific conditions.
Nucleophilic Aromatic Substitution (NAS): The halogen atoms on the aromatic ring can be replaced by nucleophiles in the presence of strong bases or under high-temperature conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert nitro groups back to amines.
Common Reagents and Conditions
Halogenation: Reagents such as bromine, chlorine, and fluorine sources (e.g., N-bromosuccinimide, chlorine gas, and fluorine gas) are used under controlled conditions to introduce halogen atoms.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce nitro groups to amines.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation reactions can produce nitroso or nitro compounds.
科学研究应用
3-Bromo-4-chloro-5-fluoro-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of 3-Bromo-4-chloro-5-fluoro-2-methylaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological system and the intended therapeutic effect .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methylaniline
- 4-Chloro-2-methylaniline
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
3-Bromo-4-chloro-5-fluoro-2-methylaniline is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the aromatic ringCompared to similar compounds, it may offer enhanced performance in certain chemical reactions or biological activities due to these unique structural features .
属性
分子式 |
C7H6BrClFN |
|---|---|
分子量 |
238.48 g/mol |
IUPAC 名称 |
3-bromo-4-chloro-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C7H6BrClFN/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,11H2,1H3 |
InChI 键 |
KUNXZOZUAWARDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1N)F)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















